molecular formula C12H22NO3 B3027046 4-(2,3-epoxypropoxy)-TEMPO CAS No. 122413-85-8

4-(2,3-epoxypropoxy)-TEMPO

Cat. No.: B3027046
CAS No.: 122413-85-8
M. Wt: 228.31 g/mol
InChI Key: AYJPKWBJZNALTL-UHFFFAOYSA-N
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Description

4-(2,3-epoxypropoxy)-TEMPO is a compound that belongs to the class of nitroxide radicals. It is characterized by the presence of an epoxy group attached to a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.

Scientific Research Applications

4-(2,3-epoxypropoxy)-TEMPO has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in polymerization reactions and as a stabilizer for free radicals.

    Biology: Employed in spin labeling techniques for studying protein structures and dynamics.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for oxidative stress-related diseases.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its stability and reactivity.

Safety and Hazards

While specific safety data for 4-(2,3-epoxypropoxy)-TEMPO was not found, similar compounds are known to cause skin and eye irritation . They may also be toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and to wear protective clothing, gloves, eye, and face protection when handling such compounds .

Mechanism of Action

Pharmacokinetics

It’s known that epoxy compounds can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,3-epoxypropoxy)-TEMPO . For instance, factors such as temperature, pH, and presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the presence of various enzymes and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-epoxypropoxy)-TEMPO typically involves the reaction of TEMPO with epichlorohydrin. The process can be summarized as follows:

    Reaction with Epichlorohydrin: TEMPO is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reaction: Large quantities of TEMPO and epichlorohydrin are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored to maintain optimal temperature, pH, and reactant concentrations.

    Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization methods. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-epoxypropoxy)-TEMPO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydroxyl derivatives.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and peroxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted TEMPO derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-TEMPO: Similar structure but lacks the epoxy group.

    4-acetamido-TEMPO: Contains an acetamido group instead of an epoxy group.

    4-carboxy-TEMPO: Contains a carboxyl group instead of an epoxy group.

Uniqueness

4-(2,3-epoxypropoxy)-TEMPO is unique due to the presence of the epoxy group, which enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

InChI

InChI=1S/C12H22NO3/c1-11(2)5-9(15-7-10-8-16-10)6-12(3,4)13(11)14/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJPKWBJZNALTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OCC2CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122413-85-8
Record name 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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